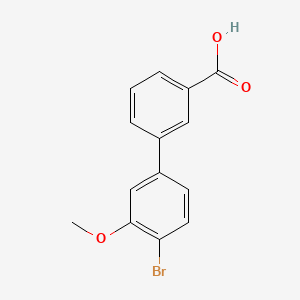

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

説明

特性

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFZDAKJAUNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681801 | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-10-2 | |

| Record name | 4′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

The following technical guide details the chemical identity, synthesis, and application of 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid , a critical intermediate in medicinal chemistry.

Executive Summary

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-10-2 ) is a functionalized biaryl scaffold widely utilized in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural value lies in its orthogonal functionalization : the carboxylic acid (-COOH) at position 3 serves as a handle for amide coupling or heterocycle formation, while the bromine (-Br) at position 4' remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This guide outlines the chemoselective synthesis of this compound, ensuring high purity and yield by exploiting the reactivity difference between aryl iodides and aryl bromides.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid |

| CAS Number | 1215206-10-2 |

| Synonyms | 4'-Bromo-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid;3-(4-bromo-3-methoxyphenyl)benzoic acid |

| Molecular Formula | C₁₄H₁₁BrO₃ |

| Molecular Weight | 307.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~4.2 (Carboxylic acid) |

| SMILES | COc1cc(ccc1Br)c2cccc(c2)C(=O)O |

Synthesis Strategy: Chemoselective Suzuki Coupling

The most robust route to synthesize 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid involves a chemoselective Suzuki-Miyaura cross-coupling . By reacting 3-carboxyphenylboronic acid with 1-bromo-4-iodo-2-methoxybenzene , one can selectively form the biaryl bond at the iodine position, leaving the bromine atom intact for future transformations.

Mechanistic Rationale

-

Reactivity Order: The oxidative addition of Palladium(0) to aryl halides follows the order: Ar-I > Ar-Br >> Ar-Cl .

-

Selectivity: By using a controlled equivalent of the boronic acid and maintaining mild conditions (60-80°C), the catalyst inserts exclusively into the C-I bond. The C-Br bond remains unreactive, preserving the 4'-bromo handle.

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Experimental Protocol

Objective: Synthesis of 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (10 mmol scale).

Reagents & Materials

-

Reactant A: 3-Carboxyphenylboronic acid (1.66 g, 10.0 mmol)

-

Reactant B: 1-Bromo-4-iodo-2-methoxybenzene (3.13 g, 10.0 mmol)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 400 mg, 5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (15 mL)

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.

-

Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane and 2.0 M Na₂CO₃ solution with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Reaction Assembly: Add Reactant A and Reactant B to the flask. Add the degassed 1,4-Dioxane.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst rapidly. Immediately add the aqueous Na₂CO₃ solution.

-

Coupling: Heat the mixture to 80°C in an oil bath. Stir vigorously for 6–12 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the iodide starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a Celite pad to remove Palladium black; wash the pad with Ethyl Acetate.

-

Acidification: Transfer the filtrate to a separatory funnel. Add 1N HCl dropwise until the pH reaches ~2–3. The carboxylic acid product should precipitate or partition into the organic phase.

-

Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid can often be purified by recrystallization from Ethanol/Water or via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

-

Applications in Drug Discovery

This molecule acts as a "divergent point" intermediate. The Carboxylic Acid allows for the attachment of solubilizing groups or pharmacophores, while the Bromine allows for library expansion.

Common Derivatization Workflows

-

Route A (Amide Coupling): Reaction with amines (using HATU/DIEA) to form biaryl amides (common in p38 MAPK inhibitors).

-

Route B (Suzuki Coupling): Reaction of the 4'-Br with a second boronic acid to create terphenyl systems.

-

Route C (Buchwald-Hartwig): Reaction of the 4'-Br with amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

Decision Tree for Functionalization

Figure 2: Divergent synthesis strategies utilizing the orthogonal functional groups.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

-

Storage: Store at 2-8°C under inert gas (Argon) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.

References

-

ChemicalBook. (2024). 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid Product Details & CAS 1215206-10-2.

-

National Institutes of Health (NIH) / ChemRxiv. (2018). A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling. (Demonstrates the selective reactivity of 1-bromo-4-iodo-2-methoxybenzene).

-

Santa Cruz Biotechnology. (2024). 3-Bromo-4-methoxybiphenyl (Fragment Analysis).

Sources

A-Z Guide to Bromine and Methoxy Groups in Biphenyl Carboxylic Acid Derivatives: A-Z Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural rigidity and capacity for diverse functionalization make it a privileged scaffold in drug design. This guide provides an in-depth technical analysis of how two key functional groups—bromine and the methoxy group—are strategically employed to modulate the physicochemical properties, pharmacokinetic profiles, and target engagement of biphenyl carboxylic acid derivatives. We will explore the causal relationships behind synthetic choices, provide validated experimental protocols, and delve into the nuanced roles these substituents play in molecular interactions, from halogen bonding to metabolic stabilization.

Introduction: The Strategic Value of Functionalization

In the iterative process of drug discovery, the journey from a hit compound to a clinical candidate is defined by meticulous structural modifications. The biphenyl carboxylic acid framework, found in drugs like the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, offers a robust platform for such optimization.[1][3][4] The introduction of bromine and methoxy groups is not a random act; it is a calculated decision rooted in decades of medicinal chemistry insights. These substituents offer a powerful toolkit to address common challenges in drug development, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]

This guide will dissect the unique contributions of each group, providing the "why" behind the "how" of their application.

The Bromine Advantage: More Than Just a Bulky Halogen

Historically, halogens were incorporated into drug candidates primarily to increase lipophilicity, thereby enhancing membrane permeability.[7][8] However, our understanding has evolved significantly. Bromine, in particular, offers a unique combination of steric, electronic, and bonding properties that medicinal chemists can exploit.[9][10]

Modulation of Physicochemical and Pharmacokinetic Properties

-

Increased Lipophilicity: The addition of a bromine atom significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[7]

-

Metabolic Shielding: Bromine's steric bulk can shield metabolically labile positions on the biphenyl scaffold from enzymatic degradation by cytochrome P450 enzymes, thus improving metabolic stability and extending the drug's half-life.[8]

-

Modulating Acidity: As an electron-withdrawing group, bromine can influence the pKa of the carboxylic acid moiety, which in turn affects solubility and interactions with biological targets.

The Power of Halogen Bonding in Molecular Recognition

A paradigm shift in our understanding of halogens came with the recognition of halogen bonding (XB) .[7][11] This is a highly directional, non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone).[7][11][12]

This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded bromine atom, creating a region of positive electrostatic potential known as a σ-hole .[7][12]

-

Strength and Directionality: The strength of halogen bonds increases in the order Cl < Br < I and is comparable to that of a conventional hydrogen bond.[7] This interaction is highly directional, with the C-Br•••Y angle approaching 180°, providing a precise tool for optimizing ligand-receptor fit.[12]

-

Targeting "Hot Spots": Molecular dynamics simulations have identified "hot spots" in protein binding pockets, such as the side chains of serine, histidine, and the backbone carbonyls of glycine, that are frequently targeted by halogen bonds.[7][11][13]

DIAGRAM: Halogen Bonding Interaction

The following diagram illustrates the principle of a halogen bond between a brominated biphenyl derivative and a Lewis base on a receptor.

Caption: Halogen bond (XB) between Bromine and a Lewis Base (Y).

The Methoxy Group: A Versatile Modulator of Potency and Properties

The methoxy (-OCH3) group is one of the most common substituents found in approved drugs, prized for its ability to fine-tune a molecule's properties in multiple ways.[5][6][14] Its influence stems from a duality in its electronic nature: it is electron-withdrawing inductively but electron-donating through resonance.[15][16]

Impact on Physicochemical and ADME Properties

-

Solubility and Lipophilicity: When attached to an aromatic ring, a methoxy group has a minimal effect on lipophilicity (ΔlogD ≈ 0) but can improve aqueous solubility by acting as a hydrogen bond acceptor.[5][17]

-

Metabolic Liability: The methoxy group is a double-edged sword. While it can enhance binding, it is also a primary site for metabolism. Cytochrome P450 enzymes readily catalyze O-demethylation, converting the -OCH3 group to a hydroxyl (-OH) group, which can then be rapidly conjugated and excreted.[17][18] This metabolic "soft spot" must be carefully considered during drug design.[19]

-

Conformational Control: The steric bulk of the methoxy group, particularly at the ortho position of the biphenyl ring, can restrict bond rotation. This can lock the molecule into a specific, biologically active conformation, improving binding affinity.

Role in Molecular Interactions and Potency

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group is an effective hydrogen bond acceptor, allowing it to form crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a protein's active site.[5]

-

Electronic Effects: As a strong electron-donating group via resonance, the methoxy group increases the electron density of the aromatic ring.[5][15][20] This can enhance π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. The position matters: a para-methoxy group is strongly electron-donating, while a meta-methoxy group is electron-withdrawing due to the dominance of the inductive effect.[15][21]

TABLE: Comparative Physicochemical Effects

| Property | Bromine (Br) | Methoxy (-OCH3) | Rationale & Field Insights |

| Lipophilicity (ΔlogP) | Increases | Near-neutral (on aryl)[17] | Bromine is a classic choice for increasing membrane permeability. The methoxy group is a "non-lipophilic scout" for exploring pockets without incurring a lipophilicity penalty.[17] |

| Key Interaction | Halogen Bond Donor[7] | Hydrogen Bond Acceptor[5] | Bromine's σ-hole provides a highly directional interaction. Methoxy's oxygen lone pairs are excellent H-bond acceptors. |

| Metabolic Fate | Generally stable | Prone to O-demethylation[17][18] | Bromine can act as a metabolic shield. The methoxy group is a known metabolic soft spot, a factor to be managed via strategies like steric shielding or deuteration.[17][19] |

| Electronic Effect | Inductively withdrawing | Resonance donating (+M), Inductively withdrawing (-I)[15][16] | Bromine deactivates the ring. Methoxy's effect is position-dependent: strongly activating at ortho/para, deactivating at meta.[15][21] |

Synthetic Strategies and Self-Validating Protocols

The reliable synthesis of these derivatives is paramount. The Suzuki-Miyaura cross-coupling reaction is the workhorse for constructing the biphenyl core due to its high functional group tolerance and robust nature.[1][22][23][24][25]

Core Synthesis: The Suzuki-Miyaura Coupling

The choice of a palladium catalyst is critical. While catalysts like Pd(PPh3)4 are common, using Pd/C offers advantages in large-scale synthesis, particularly in minimizing residual palladium contamination in the final product.[24]

DIAGRAM: General Synthetic Workflow

Caption: Workflow for Suzuki coupling, purification, and validation.

Validated Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes a representative Suzuki-Miyaura coupling, a foundational method for generating the target scaffold.[1][23]

Objective: To synthesize 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid from 4-bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

-

4-bromobenzoic acid (1.0 eq)

-

4-methoxyphenylboronic acid (1.1 eq)

-

Palladium on carbon (Pd/C, 10%, 0.02 eq)

-

Potassium carbonate (K2CO3, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (1M HCl)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzoic acid, 4-methoxyphenylboronic acid, and K2CO3.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst can be deactivated by oxygen.

-

Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the Pd/C catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours.

-

Causality Check: The biphasic solvent system is effective for dissolving both the organic starting materials and the inorganic base. Heat is required to overcome the activation energy of the catalytic cycle.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzoic acid spot is consumed.

-

Workup: a. Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel. The product will be in the aqueous layer as its carboxylate salt. c. Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities. d. Acidify the aqueous layer slowly with 1M HCl until the pH is ~2. The product will precipitate as a white solid.

-

Self-Validation Step: The precipitation of the product upon acidification confirms the presence of the carboxylic acid functionality.

-

-

Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Characterization: a. ¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic protons. Expect characteristic signals for the biphenyl protons and the methoxy singlet (~3.8 ppm). b. Mass Spectrometry: Determine the molecular weight to confirm the identity of the product. c. HPLC: Assess the purity of the final compound (>95% is typically required for biological assays).

Conclusion and Future Outlook

The strategic incorporation of bromine and methoxy groups into biphenyl carboxylic acid derivatives provides medicinal chemists with a versatile and powerful approach to drug design. Bromine, through its ability to form critical halogen bonds and act as a metabolic shield, offers a direct path to enhancing potency and pharmacokinetic stability. The methoxy group, a "non-lipophilic scout," allows for the exploration of binding pockets and the formation of hydrogen bonds without negatively impacting lipophilicity, though its metabolic lability requires careful management.[17]

As our understanding of non-covalent interactions and drug metabolism continues to deepen, the rational application of these functional groups will remain a key strategy in the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a foundational framework for researchers to harness the full potential of these essential substituents in their drug discovery programs.

References

-

The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. Retrieved February 10, 2026, from [Link]

-

Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved February 10, 2026, from [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Bromine - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019, December 25). PubMed Central. Retrieved February 10, 2026, from [Link]

-

The role of the methoxy group in approved drugs. (2024, July 5). PubMed. Retrieved February 10, 2026, from [Link]

-

Pharmaceuticals. (n.d.). BSEF. Retrieved February 10, 2026, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved February 10, 2026, from [Link]

-

The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. (2019, December 25). PubMed. Retrieved February 10, 2026, from [Link]

-

What Is Bromine Used For? (2025, February 5). AZoM. Retrieved February 10, 2026, from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

-

Methoxy gp on aromatic ring ? (2017, October 6). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. (2020, December 28). Aimin Liu. Retrieved February 10, 2026, from [Link]

- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (n.d.). No Source. Retrieved February 10, 2026.

-

Bromine. (2019, June 2). Medicine LibreTexts. Retrieved February 10, 2026, from [Link]

-

Methoxy group - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Synthesis of diflunisal and iododiflunisal analogs. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved February 10, 2026, from [Link]

- A kind of method for one-step synthesis of diflunisal and derivatives thereof. (n.d.). Google Patents.

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). PMC. Retrieved February 10, 2026, from [Link]

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). No Source. Retrieved February 10, 2026.

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (n.d.). Google Patents.

- US2809210A - Process for preparing biphenyl derivatives. (n.d.). Google Patents.

- CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved February 10, 2026, from [Link]

- A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). No Source. Retrieved February 10, 2026.

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

-

How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024, February 28). Koya University Eprints. Retrieved February 10, 2026, from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. feradical.utsa.edu [feradical.utsa.edu]

- 4. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. azom.com [azom.com]

- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Bromine - Wikipedia [en.wikipedia.org]

- 19. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methoxy group - Wikipedia [en.wikipedia.org]

- 22. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

An In-depth Technical Guide to the Safe Handling of Brominated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Legacy of Persistence

Polybrominated biphenyls (PBBs) represent a class of halogenated organic compounds initially prized for their efficacy as flame retardants.[1] Their commercial production, which began in the 1970s, was short-lived in the United States, ceasing in 1976 following a catastrophic agricultural contamination incident in Michigan.[2] This event, where a PBB-based fire retardant was accidentally mixed into livestock feed, led to widespread human exposure and brought the significant toxicological risks of these compounds into sharp focus.[3][4]

PBBs are structurally similar to polychlorinated biphenyls (PCBs) and share their most hazardous characteristics: they are environmentally persistent, bioaccumulative, and toxic.[5][6] Due to their lipophilic nature, they accumulate in fatty tissues and are transferred up the food chain.[5][7] Although no longer produced commercially in the U.S., PBBs persist in the environment and may be encountered in research settings during the development of novel compounds, toxicological studies, or environmental analysis.[1][5]

This guide, designed for the scientific professional, moves beyond rudimentary safety checklists. It provides a framework for understanding the causality behind safety protocols, ensuring that every procedure is a self-validating system of protection. The core principle is that true safety in the laboratory is not merely about following rules but about comprehending the risks and engineering a work environment that systematically mitigates them.

Hazard Identification and Toxicology: Understanding the Adversary

A profound respect for the materials being handled is the foundation of laboratory safety. For PBBs, this requires a clear understanding of their toxicological profile. Exposure can occur through ingestion, inhalation, or dermal contact.[5]

Human Health Effects

Much of the human health data originates from studies of the Michigan population exposed in the 1970s. While direct causality for some symptoms was difficult to establish, the evidence points to several key health concerns[3][7]:

-

Dermal Effects: Skin disorders, including acne and hair loss, were observed in exposed individuals and workers.[3]

-

Systemic Effects: Complaints from the Michigan cohort included nausea, abdominal pain, loss of appetite, joint pain, and fatigue.[4][7]

-

Endocrine Disruption: Some PBBs can act as endocrine system disruptors.[5] Long-term studies of the Michigan cohort have revealed impacts on thyroid function and the menstrual cycle.[8]

-

Developmental Effects: PBBs can cross the placenta and have been detected in human breast milk, posing a risk to fetuses and nursing infants.[7] Animal studies show that in utero and lactational exposure can lead to changes in nerve and brain function, altered thyroid hormone levels, and at high doses, birth defects.[3]

Carcinogenicity

The carcinogenic potential of PBBs is a primary concern. Animal studies have demonstrated a clear link between PBB exposure and cancer.

-

Rats and mice that ingested PBBs developed liver cancer.[3][7]

-

Based on sufficient evidence in animals, the U.S. Department of Health and Human Services (DHHS) has determined that PBBs are "reasonably anticipated to be human carcinogens".[5][7]

-

The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B).[2]

Toxicological Data Summary

| Hazard Profile | Description | Supporting Sources |

| Primary Routes of Exposure | Ingestion, Inhalation, Dermal Contact | [5] |

| Acute Effects | Nausea, abdominal pain, loss of appetite, joint pain, fatigue, skin disorders (acne, hair loss). | [3][7] |

| Chronic Effects | Potential liver, kidney, and thyroid toxicity; endocrine disruption; immunological effects. | [2][5][7][8] |

| Target Organs | Liver, Skin, Thyroid Gland, Nervous System, Immune System. | [5][7] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen (DHHS); Possibly carcinogenic to humans (IARC Group 2B). | [2][5][7] |

| Developmental Toxicity | PBBs cross the placenta and are present in breast milk; associated with neurobehavioral changes in animal offspring. | [3][7] |

The Hierarchy of Controls: A Systemic Approach to Safety

Effective safety management prioritizes controls that are more reliable and less dependent on human behavior. This "Hierarchy of Controls" is the authoritative framework for mitigating exposure.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling PBBs, especially in powder form or when preparing solutions, is a certified chemical fume hood.[9][10] This physically separates the researcher from the hazard.

-

Causality: A fume hood maintains a negative pressure environment, ensuring that any aerosols, dust, or vapors are captured and exhausted away from the user's breathing zone. All procedures involving the liberation of volatile materials or aerosols should be performed in a fume hood.[9]

Administrative Controls: Codifying Safe Practices

These are the protocols and procedures that govern how work is performed.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal are mandatory.

-

Training: All personnel must be trained on the specific hazards of PBBs and the SOPs for their safe handling before work begins.[11]

-

Designated Areas: Clearly mark areas where PBBs are stored and handled. Restrict access to authorized personnel only.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. It is the final barrier between the researcher and the chemical.[12][13]

-

Causality: PPE protects against accidental splashes or unforeseen contact. Its effectiveness depends entirely on proper selection, fit, and consistent use.

| PPE Item | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or other chemically resistant gloves. | Check the glove manufacturer's compatibility chart for the specific solvents being used. Always double-glove when handling concentrated PBBs. Wash hands thoroughly after removing gloves.[14][15] |

| Eye Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses do not provide a seal and are insufficient. Goggles protect against splashes, while a face shield offers broader protection when handling larger quantities.[14][16] |

| Body Protection | Knee-length laboratory coat with tight-fitting cuffs. | A lab coat protects skin and personal clothing from contamination.[9][14] Flame-resistant coats should be considered if large volumes of flammable solvents are in use.[15] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If a fume hood is not available or in case of a large spill, a respirator (e.g., an air-purifying respirator with N100, R100, or P100 filters) may be necessary. Follow OSHA respirator regulations.[16][17] |

Standard Operating Protocol: Handling PBBs in a Laboratory Setting

This protocol outlines a self-validating workflow. Each step is designed to confirm that safety measures are in place before proceeding to the next.

Preparation and Pre-Work Checklist

-

Authorization: Confirm you are authorized and trained to work with PBBs.

-

Review SOP & SDS: Read the substance-specific SOP and Safety Data Sheet (SDS) before starting.[18]

-

Verify Engineering Controls: Confirm the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly.

-

Assemble Materials: Gather all necessary chemicals, glassware, and consumables. Ensure a designated, labeled waste container is available inside the fume hood.

-

Don PPE: Put on all required PPE (lab coat, safety goggles, double gloves) before entering the designated handling area.[14]

Weighing and Solution Preparation (Inside Fume Hood)

-

Taring: Place a weigh boat or creased weigh paper on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully dispense the required amount of PBB powder. Avoid creating dust. If dust is generated, wait for it to settle before proceeding.

-

Transfer: Carefully transfer the weighed PBBs into the destination vessel. Use a spatula to ensure complete transfer.

-

Dissolving: Add the solvent slowly to the vessel to avoid splashing.

-

Immediate Cleanup: Dispose of the used weigh boat/paper and any contaminated items directly into the designated PBB waste container within the hood. Wipe down the spatula and any affected surfaces with a solvent-soaked towel, disposing of the towel as hazardous waste.

Post-Handling Procedures

-

Decontaminate: Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood (see Section 5.1).

-

Secure Compound: Tightly seal the primary PBB container and return it to its designated, secure storage location.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, goggles.

-

Personal Hygiene: Wash hands with soap and water immediately after removing gloves and before leaving the laboratory.[9][10]

Emergency Procedures: Planning for the Unexpected

Caption: A workflow for responding to spills and personal exposures.

Personal Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[16] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[16] Seek immediate medical attention.

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

-

Gently sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as PBB waste.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the laboratory immediately.

-

Alert others and your supervisor. Prevent entry to the area.

-

If the spill involves flammable solvents, turn off ignition sources if it is safe to do so.

-

Contact your institution's Environmental Health & Safety (EH&S) or emergency response team.

-

Decontamination and Waste Disposal

Protocol for Decontamination of Glassware and Surfaces

-

Initial Rinse: Perform an initial rinse of contaminated glassware inside the fume hood using a suitable organic solvent (e.g., toluene or hexane). This initial rinsate is considered hazardous waste and must be collected.

-

Secondary Wash: Wash the glassware with soap and hot water.

-

Final Rinse: Perform a final rinse with deionized water.

-

Surface Decontamination: For work surfaces, wipe down with a towel soaked in a suitable organic solvent, followed by a soap and water wash. Dispose of all wipes as hazardous waste.

Waste Management and Disposal

PBB waste is regulated and must be handled with care. The regulations for PCBs under the Toxic Substances Control Act (TSCA) provide a strong framework for managing PBB waste due to their similar chemical nature.[19][20]

-

Segregation: All PBB-contaminated waste (solid and liquid) must be segregated from other waste streams.

-

Containerization: Use dedicated, leak-proof, and clearly labeled containers. The label should read "Polybrominated Biphenyl (PBB) Waste" and include the hazard pictogram.

-

Disposal: PBB waste must be disposed of through a licensed hazardous waste contractor. The primary disposal method for high-concentration PBB waste is incineration at a facility approved for halogenated organic compounds.[19] Landfilling in a specialized chemical waste landfill may be an option for certain types of contaminated materials, per regulations.[19][20] Never dispose of PBBs down the drain or in regular trash.[10]

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polybrominated Biphenyls (PBBs) | Public Health Statement. CDC.

-

State of Michigan. (n.d.). Health Effects from PBB Exposure.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polybrominated Biphenyls - Relevance to Public Health.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polybrominated Biphenyls (PBBs) | ToxFAQs™. CDC.

-

Environmental Health News. (n.d.). Flame retardant chemicals linked to continued health harms 50 years after exposure.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polybrominated Biphenyls - Health Effects.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).

-

Safe, S. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. PubMed.

-

Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs).

-

Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polybrominated Biphenyls - Production, Import/Export, Use, and Disposal.

-

Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE).

-

U.S. Environmental Protection Agency (EPA). (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples.

-

National Center for Biotechnology Information (NCBI). (n.d.). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobiphenyl, 99%.

-

International Programme on Chemical Safety (IPCS). (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). INCHEM.

-

GOV.UK. (n.d.). Bromine: incident management.

-

GOV.UK. (n.d.). Incident management: brominated flame retardants.

-

Wikipedia. (n.d.). Polychlorinated biphenyl.

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). POLYBROMINATED BIPHENYLS (PBBS). CAMEO Chemicals.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polybrominated Biphenyls - Chemical and Physical Information.

-

American University of Beirut (AUB). (n.d.). BEING safe is smart, for a safe practice in laboratories follow these basic rules & regulations.

-

University of California, Santa Cruz. (n.d.). Safe Lab Practices. Environmental Health & Safety.

-

Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.

-

ResearchGate. (n.d.). Synthesis of Biphenyls.

-

National Institutes of Health (NIH). (n.d.). Safe Laboratory Practices & Procedures. Office of Research Services.

-

National Center for Biotechnology Information (NCBI). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls.

-

BenchChem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.

-

EHSLeaders. (2017). What are the PCB Handling and Disposal and Notification Requirements?.

-

YouTube. (2023). Biphenyl Preparation from Bromobenzene.

-

Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.

-

Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products. Clemson OPEN.

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Lead.

-

Boston University. (n.d.). Chapter 5: Laboratory Biosafety Practices. Office of Research.

-

Purolite. (n.d.). Bromide Removal.

-

National Toxicology Program. (n.d.). Removal of bromide and bromate from drinking water using granular activated carbon.

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). polybrominated biphenyls (pbbs) - Report. CAMEO Chemicals.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.

-

Wisconsin Department of Natural Resources. (n.d.). PCB disposal and incineration facilities.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment.

-

Lab Manager. (2024). Lab Safety Rules and Guidelines.

-

Centers for Disease Control and Prevention (CDC). (2024). Personal Protective Equipment. Emergency Preparedness.

-

Occupational Safety and Health Administration (OSHA). (2023). LEAD, INORGANIC (as Pb).

-

PB Safety. (n.d.). personal protective equipment.

-

Illinois Environmental Protection Agency. (n.d.). PCB.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. michigan.gov [michigan.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. Flame retardant chemicals linked to continued health harms 50 years after exposure - EHN [ehn.org]

- 9. aub.edu.lb [aub.edu.lb]

- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Personal Protective Equipment | Emergency Preparedness | CDC [cdc.gov]

- 14. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]

- 15. Chapter 5: Laboratory Biosafety Practices | Office of Research [bu.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. restoredcdc.org [restoredcdc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are the PCB Handling and Disposal and Notification Requirements? - EHSLeaders [ehsleaders.org]

- 20. PCB disposal and incineration facilities | | Wisconsin DNR [dnr.wisconsin.gov]

Topic: 4'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid Derivatives and Their Potential Uses

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile class of these compounds: 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid and its derivatives. The strategic placement of the bromo, methoxy, and carboxylic acid functional groups provides a rich platform for synthetic diversification and targeted biological evaluation. The bromo group serves as a crucial synthetic handle for further functionalization, while the methoxy and carboxylic acid moieties are key modulators of physicochemical properties and target engagement.[1][3] This document provides a comprehensive technical overview of the synthesis, derivatization strategies, structure-activity relationships, and potential therapeutic applications of this promising class of molecules, intended to serve as a foundational resource for researchers in drug discovery and development.

The Strategic Importance of the 4'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid Scaffold

The design of this scaffold is deliberate and strategic. Each functional group imparts distinct properties that are advantageous for drug discovery:

-

Biphenyl Core: Provides a rigid, well-defined three-dimensional structure that can be tailored to fit into specific protein binding pockets. This structural rigidity is a common feature in many successful drugs.[2]

-

Carboxylic Acid Group: This versatile group significantly influences the molecule's properties. It often acts as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with biological targets. Furthermore, it enhances polarity and aqueous solubility, which can be crucial for bioavailability.[1]

-

Bromo Substituent: The bromine atom is a powerful tool for synthetic chemists. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of chemical diversity at this position. This enables the systematic exploration of structure-activity relationships (SAR).

-

Methoxy Group: The methoxy group can influence the electronic properties of the phenyl ring and improve metabolic stability by blocking potential sites of oxidation. Its presence can also lead to specific hydrogen bond interactions within a target's active site.[3]

Synthesis and Derivatization

The construction of the biphenyl core is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance.[2]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The fundamental approach involves the palladium-catalyzed reaction between an arylboronic acid and an aryl halide. For the target scaffold, this would typically involve coupling 3-bromo-5-(alkoxycarbonyl)phenylboronic acid with 1-bromo-4-methoxybenzene, followed by hydrolysis of the ester to yield the carboxylic acid.

Causality Behind the Protocol:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination that form the new C-C bond.

-

Base (e.g., Cs₂CO₃, K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid component to facilitate the transfer of the aryl group to the palladium center.

-

Solvent System (e.g., DME/Water): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.[4]

-

Inert Atmosphere (Nitrogen/Argon): Degassing the reaction mixture and maintaining it under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol, adapted from a known synthesis of a similar compound, serves as a representative example of the Suzuki-Miyaura coupling process.[4]

-

Reaction Setup: In a round-bottom flask, combine 4-iodobenzoic acid (1.63 g, 6.58 mmol), 4-methoxyphenylboronic acid (1 g, 6.58 mmol), and cesium carbonate (5.36 g, 16.45 mmol) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Degassing: Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (380 mg, 0.329 mmol), to the flask under a positive pressure of nitrogen.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Carefully acidify the mixture with 2M hydrochloric acid until the pH is less than 7, which will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Extract the aqueous filtrate twice with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[1][4]

Derivatization Pathways

The core scaffold is a launchpad for creating extensive chemical libraries.

-

Amide Formation: The carboxylic acid can be activated (e.g., with DCC, EDC, or conversion to an acid chloride) and reacted with a wide variety of primary or secondary amines to generate a library of amides.

-

Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol under acidic catalysis) can be used to produce esters.[5]

-

Further Cross-Coupling: The 4'-bromo position is ripe for a second Suzuki or other cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) to introduce further diversity and build more complex molecules.

Caption: Key derivatization pathways from the core scaffold.

Potential Therapeutic Applications & Biological Activity

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad range of reported biological activities.[1][6] The 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid scaffold is therefore a promising starting point for developing novel therapeutics in several key areas.

| Therapeutic Area | Potential Mechanism of Action | Representative Examples & Rationale |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).[2] | Many NSAIDs like Flurbiprofen are biphenyl carboxylic acids. The scaffold mimics aspects of arachidonic acid, the natural substrate for COX enzymes.[1][2] |

| Anticancer | Inhibition of tubulin polymerization, disruption of cell cycle progression, induction of apoptosis.[7] | The rigid biphenyl structure can interact with the colchicine binding site on tubulin, preventing microtubule formation essential for cell division.[7] Some chalcone-salicylate hybrids have also shown promise.[8] |

| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase.[9] | The lipophilic nature of the biphenyl core can facilitate membrane penetration. Halogenation is often associated with enhanced antimicrobial activity.[1][6][7] |

| Metabolic Disorders | Inhibition of urate transporter 1 (URAT1) for treating gout; modulation of beta-3 adrenoceptors.[10][11] | URAT1 inhibitors prevent the reabsorption of uric acid in the kidneys, thus lowering serum levels. The biphenyl scaffold can be optimized to fit the transporter's binding site.[10] |

| Osteoporosis | Inhibition of bone resorption by osteoclasts.[5][7] | Some biphenyl carboxylic acid derivatives have been identified as antiresorptive agents, though the precise mechanism requires further elucidation.[5][7] |

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, a tiered approach of in vitro screening is essential. The following are foundational, self-validating protocols.

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.

-

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a microorganism.[9]

-

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by measuring optical density.

Step-by-Step Methodology:

-

Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. Its strategic design facilitates extensive synthetic modification through robust and well-established chemical reactions like the Suzuki-Miyaura coupling. The diverse biological activities reported for related biphenyl structures—spanning anti-inflammatory, anticancer, antimicrobial, and metabolic applications—provide a strong rationale for the continued investigation of this compound class.

Future research should focus on the systematic exploration of the chemical space around this core. This includes:

-

Library Synthesis: Creating diverse libraries by modifying the carboxylic acid moiety and introducing a wide range of substituents at the 4'-bromo position.

-

Target Identification: For compounds showing high potency in phenotypic screens (e.g., cytotoxicity assays), employing chemoproteomics and other advanced techniques to identify their specific molecular targets.

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility and proven pharmacological relevance of this scaffold, the scientific community is well-positioned to uncover new and effective medicines for a range of human diseases.

References

- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4. ChemicalBook.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- 3'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid. Benchchem.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCr Journals.

- 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667. PubChem.

- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.

- 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267. PubChem.

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.

- WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.

- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2010118291A3 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google Patents [patents.google.com]

Methodological & Application

Application Note: In Vitro Evaluation of Biphenyl Carboxylic Acid Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Scope: Protocols for Transthyretin (TTR) Kinetic Stabilization, Cyclooxygenase (COX) Inhibition, and Cytotoxicity Profiling.

Introduction & Scientific Rationale

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry. Historically recognized for their non-steroidal anti-inflammatory (NSAID) activity (e.g., Diflunisal ), these compounds have re-emerged as critical therapeutics for Transthyretin (TTR) Amyloidosis .[1]

The structural logic is bipartite:

-

TTR Stabilization: The biphenyl core mimics Thyroxine (T4), binding to the TTR tetramer's hydrophobic pockets. The carboxylic acid moiety forms electrostatic interactions with Lys15/Lys15’ at the channel entrance, kinetically trapping the tetramer and preventing the dissociation rate-limiting step of amyloidogenesis.

-

COX Inhibition: The same carboxylic acid pharmacophore interacts with the Arg120 residue in the cyclooxygenase channel, blocking arachidonic acid entry.

This guide provides high-fidelity protocols to evaluate these dual activities, ensuring you can distinguish between a potent TTR stabilizer and a generic NSAID.

Protocol A: TTR Kinetic Stabilization Assay (Acid-Mediated)

Objective: Quantify the ability of a small molecule to inhibit TTR tetramer dissociation under denaturation stress (low pH). This is the gold-standard assay for screening potential amyloidogenesis inhibitors.

Mechanistic Principle

Native TTR is a homotetramer.[2] Under acidic conditions (pH < 4.5), the tetramer dissociates into monomers, which rapidly misfold and aggregate into amyloid fibrils. A stabilizer binds the native tetramer, raising the activation energy ($ \Delta G^{\ddagger} $) for dissociation. Efficacy is measured by the reduction in turbidity (aggregation) compared to vehicle control.

Workflow Visualization

Caption: Kinetic stabilization workflow. Ligand binding at neutral pH stabilizes the tetramer before acid stress.

Materials & Reagents

| Reagent | Specification | Role |

| Recombinant Human TTR | Wild Type (WT), >95% purity | Target Protein |

| Assay Buffer (Neutral) | 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4 | Stabilization Environment |

| Acidification Buffer | 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4 | Denaturation Trigger |

| Test Compounds | 10 mM stock in 100% DMSO | Biphenyl Derivatives |

| Positive Control | Diflunisal or Tafamidis (10 mM stock) | Validation Standard |

Step-by-Step Protocol

-

Protein Preparation:

-

Dilute WT-TTR stock to 0.4 mg/mL (7.2 µM) in Neutral Assay Buffer.

-

Critical: Filter the protein solution through a 0.22 µm syringe filter to remove pre-existing aggregates.

-

-

Compound Dosing:

-

Add 5 µL of Test Compound (at 1.44 mM or desired concentration) to 495 µL of the TTR solution.

-

Final Concentration: 7.2 µM TTR, 7.2 µM Compound (1:1 molar ratio).

-

Vehicle Control: Add 5 µL DMSO to 495 µL TTR solution.

-

Incubation: Incubate at 37°C for 30 minutes to allow ligand binding equilibrium.

-

-

Acidification & Measurement:

-

Transfer 100 µL of the TTR-Compound mixture into a 96-well UV-transparent microplate.

-

Add 100 µL of Acidification Buffer to each well.

-

Final pH: ~4.4. Final TTR: 3.6 µM.

-

Seal plate to prevent evaporation.

-

-

Data Acquisition:

-

Place in a microplate reader pre-heated to 37°C .

-

Measure Absorbance at 400 nm (turbidity) every 30 minutes for 72 hours .

-

Shake plate for 5 seconds before each read.

-

Data Analysis

Calculate % Stabilization using the plateau turbidity values (usually at t=72h):

-

Interpretation: >90% indicates a highly potent stabilizer (drug candidate quality). <30% is considered inactive.

Protocol B: COX-1 / COX-2 Inhibition Screening (Fluorometric)[3]

Objective: Determine the selectivity of biphenyl derivatives. For TTR amyloidosis drugs, lack of COX inhibition is often desired to avoid NSAID-related gastrointestinal and renal toxicity.

Mechanistic Principle

Cyclooxygenase converts Arachidonic Acid (AA) to PGG2.[3][4] This assay uses 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) , which reacts with PGG2 in the presence of peroxidase to produce the highly fluorescent Resorufin.

Workflow Visualization

Caption: COX inhibition workflow. Pre-incubation is critical for time-dependent inhibitors like biphenyls.

Materials & Reagents[3][4][6][7][8]

-

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

-

Probe: Amplex Red (100 µM working solution).

-

Substrate: Arachidonic Acid (100 µM working solution).

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Controls: SC-560 (COX-1 selective), DuP-697 (COX-2 selective).

Step-by-Step Protocol

-

Enzyme Preparation:

-

Dilute COX enzymes in Tris buffer to approx 10-20 units/mL. Keep on ice.

-

Note: COX enzymes require Heme. Ensure the buffer contains 1 µM Hematin .

-

-

Inhibitor Incubation (The "Lag" Phase):

-

In a black 96-well plate, add 150 µL Assay Buffer.

-

Add 10 µL Enzyme solution.

-

Add 10 µL Test Compound (serial dilutions).

-

Crucial Step: Incubate for 10 minutes at 25°C . Many biphenyl carboxylates are time-dependent inhibitors; skipping this underestimates potency.

-

-

Reaction Initiation:

-

Add 10 µL of Amplex Red solution.

-

Add 20 µL of Arachidonic Acid solution to start the reaction.

-

-

Measurement:

-

Immediately monitor Fluorescence (Ex 535 nm / Em 587 nm) in kinetic mode for 10 minutes.

-

Data Analysis

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

Determine IC50 using a 4-parameter logistic fit.

-

Selectivity Index (SI): $ SI = IC_{50}(COX-1) / IC_{50}(COX-2) $.

Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Biphenyl derivatives can uncouple oxidative phosphorylation.[5] This assay ensures the compounds are not generally cytotoxic at therapeutic concentrations.

Protocol Summary

-

Seeding: Seed HepG2 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Treat with compounds (0.1 – 100 µM) for 48 hours.

-

Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

-

Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm .

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| TTR Assay: High Variability | Protein Aggregates in Stock | Filter TTR stock (0.22 µm) immediately before use. |

| TTR Assay: No Aggregation in Control | pH Drift | Acetate buffer must be precise (pH 4.4). If pH > 4.6, aggregation is too slow. |

| COX Assay: High Background | Oxidized Amplex Red | Store Amplex Red protected from light and air; prepare fresh. |

| Low Potency (False Negative) | Insufficient Pre-incubation | Biphenyls often require >5 min to occupy the COX channel. Increase pre-incubation to 15 min. |

References

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

-

Miller, S. R., et al. (2004).[6] "Lysotype-specific inhibitors of transthyretin amyloidogenesis." Laboratory Investigation, 84, 545–552. Link

-

Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol." Link

-

Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 135(4), 601-605. Link

-

Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis."[2][6][7][8][9] Journal of Medicinal Chemistry, 47(2), 355-374. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. air.unipr.it [air.unipr.it]

- 7. portlandpress.com [portlandpress.com]

- 8. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diflunisal for ATTR Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low conversion in the bromination of methoxy-substituted biphenyls

Topic: Troubleshooting Low Conversion & Regioselectivity Issues Ticket Type: Advanced Chemical Methodology Guide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Query: "I am attempting to brominate a 2-methoxybiphenyl substrate using NBS in DCM, but conversion stalls at <40%. Increasing temperature leads to impurities. How do I drive this to completion?"

Scientist's Assessment: The bromination of methoxy-substituted biphenyls is deceptively complex. While the methoxy group (-OMe) is an activator, the biphenyl system introduces two critical hurdles: electronic delocalization (which can be weaker than expected due to ring twisting) and steric hindrance at the ortho-positions. Low conversion in non-polar solvents (like DCM) with N-bromosuccinimide (NBS) is a classic symptom of insufficient electrophilicity or HBr inhibition.

Use the following decision matrix to diagnose your specific failure mode:

Figure 1: Diagnostic logic for identifying the root cause of stalled bromination in biphenyl systems.

Technical Q&A: Troubleshooting Specific Failure Modes

Issue 1: The "Stalled" Reaction (Kinetics & Solvent Effects)

Q: My reaction starts well but stops at 30-40% conversion. Adding more NBS doesn't help. Why?

A: This is likely due to HBr inhibition and solvent polarity mismatch .

-

The Mechanism: NBS bromination produces succinimide and HBr as byproducts. In non-polar solvents like Dichloromethane (DCM) or Carbon Tetrachloride (

), the ionic transition state (Wheland intermediate) is poorly stabilized. Furthermore, HBr can protonate the methoxy group (reversible), reducing its activating power, or degrade NBS into -

The Fix: Switch to Acetonitrile (MeCN) . MeCN is polar enough to stabilize the cationic intermediate and often accelerates NBS brominations by orders of magnitude compared to DCM [1].

-

Catalytic Boost: If switching solvents is insufficient, add 10 mol% Ammonium Acetate (

) . This acts as a proton shuttle/buffer, facilitating the electrophilic attack and preventing acid-induced deactivation [2].

Issue 2: Regioselectivity & The "Biphenyl Twist"

Q: I expect bromination para to the methoxy group, but I'm seeing no reaction or wrong isomers. Is the other phenyl ring interfering?

A: Yes. The biphenyl structure is not planar.

-

Steric Reality: Due to steric clash between the ortho-hydrogens, the two rings twist (dihedral angle ~44° in solution). This twist reduces the resonance donation from one ring to the other.

-

Directing Effects: The -OMe group is a strong ortho/para director. However, if the position ortho to the -OMe is also ortho to the phenyl-phenyl bond (the "inner" position), it is sterically shielded.

-

Rule of Thumb: Bromination will occur para to the methoxy group. If that position is blocked, it will occur ortho to the methoxy group on the "outer" edge (away from the biaryl bond). Reaction at the "inner" ortho position is extremely rare without directing groups.

Issue 3: Reagent Strength (NBS vs. Elemental Bromine)

Q: When should I abandon NBS and use elemental Bromine (

A: Use the following criteria:

-

Use NBS for: Monobromination, substrates sensitive to strong acids, and when high regioselectivity is required.

-

Use

for: Deactivated rings (e.g., if the biphenyl has electron-withdrawing groups), scale-up (>50g), or when NBS fails to convert past 50%. -

Warning:

is more aggressive and can lead to poly-bromination. It must be titrated carefully at low temperatures (

Comparative Data: Solvent & Catalyst Efficiency

The following table summarizes conversion rates for the bromination of 4-methoxybiphenyl (1.0 equiv) with NBS (1.1 equiv) after 4 hours at

| Solvent System | Catalyst | Conversion (%) | Selectivity (Mono:Poly) | Notes |

| DCM | None | 35% | 98:2 | Poor solubility of intermediates. |

| THF | None | 42% | 95:5 | Ether oxygen can compete for Lewis acids. |

| Acetonitrile (MeCN) | None | 88% | 99:1 | Recommended starting point. |